6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one

Description

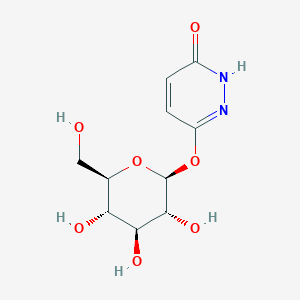

6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one is a glycosylated pyridazinone derivative. Its structure features a pyridazin-3(2H)-one core linked via an ether bond to a fully hydroxylated tetrahydro-2H-pyran moiety (a glucopyranose analog). This compound is likely designed to enhance solubility and bioavailability through glycosylation, a common strategy in prodrug development .

Properties

Molecular Formula |

C10H14N2O7 |

|---|---|

Molecular Weight |

274.23 g/mol |

IUPAC Name |

3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1H-pyridazin-6-one |

InChI |

InChI=1S/C10H14N2O7/c13-3-4-7(15)8(16)9(17)10(18-4)19-6-2-1-5(14)11-12-6/h1-2,4,7-10,13,15-17H,3H2,(H,11,14)/t4-,7-,8+,9-,10+/m1/s1 |

InChI Key |

JJTMJXAQWCCMHD-WJJJPAAKSA-N |

Isomeric SMILES |

C1=CC(=NNC1=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

C1=CC(=NNC1=O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one typically involves the following steps:

Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Glycosylation: The pyridazinone core is then glycosylated using a protected sugar derivative. This step often requires the use of a Lewis acid catalyst such as boron trifluoride etherate.

Deprotection: The final step involves the removal of protecting groups under mild acidic or basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups of the sugar moiety.

Reduction: Reduction reactions can occur at the pyridazinone core, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

Reduction: Reduced derivatives with additional hydrogen atoms.

Substitution: Substituted derivatives with various functional groups attached to the pyridazinone core.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine

Antimicrobial Activity: Some derivatives have shown promising antimicrobial properties, making them potential candidates for new antibiotics.

Industry

Chemical Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.

Mechanism of Action

The mechanism of action of 6-(((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sugar moiety enhances its solubility and bioavailability, while the pyridazinone core interacts with the active site of the target enzyme or receptor, leading to inhibition or modulation of its activity.

Comparison with Similar Compounds

Structural Features

The target compound’s structural analogs can be categorized based on modifications to the pyridazinone core or the glycosyl group. Key examples include:

Physicochemical Properties

- Target Compound: The glucopyranose moiety confers high hydrophilicity (estimated logP < −2), favoring aqueous solubility but limiting membrane permeability. Stereochemistry may enable active transport via glucose transporters (e.g., SGLT1/2) .

- Fluorinated Analogs () : Heavily fluorinated chains (e.g., Compound 17) exhibit extreme lipophilicity (logP > 5), reducing solubility but enhancing metabolic stability .

- Non-Glycosylated Pyridazinones (): LogP values range from 1.5–3.0, making them more membrane-permeable but prone to rapid hepatic clearance .

Methodological Considerations in Similarity Assessment

Structural similarity is often assessed using molecular fingerprinting or descriptor-based algorithms (e.g., Tanimoto coefficient). However, the target compound’s glycosylation introduces complexity:

- Functional Group Similarity: The pyridazinone core aligns with analogs in and , but the glycosyl group shifts pharmacophore topology significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.